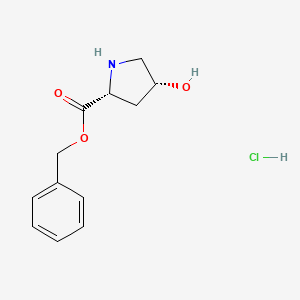

Benzyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride

CAS No.: 2140265-28-5

Cat. No.: VC5602764

Molecular Formula: C12H16ClNO3

Molecular Weight: 257.71

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2140265-28-5 |

|---|---|

| Molecular Formula | C12H16ClNO3 |

| Molecular Weight | 257.71 |

| IUPAC Name | benzyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C12H15NO3.ClH/c14-10-6-11(13-7-10)12(15)16-8-9-4-2-1-3-5-9;/h1-5,10-11,13-14H,6-8H2;1H/t10-,11-;/m1./s1 |

| Standard InChI Key | JRNDKKNYOOZFRT-GHMZBOCLSA-N |

| SMILES | C1C(CNC1C(=O)OCC2=CC=CC=C2)O.Cl |

Introduction

Structural and Stereochemical Characteristics

Benzyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride is a chiral pyrrolidine derivative with a benzyl ester protecting group and hydrochloride counterion. Its stereochemistry at positions 2 and 4 (both R configurations) distinguishes it from the (2S,4R) and (2S,4S) isomers.

The (2R,4R) configuration imposes distinct spatial arrangements compared to the (2S,4R) form, potentially altering hydrogen-bonding patterns and receptor interactions.

Synthesis and Preparation Methods

The synthesis of benzyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride would likely mirror methods for its (2S,4R) counterpart, with adjustments to stereochemical control:

Key Synthetic Routes

-

Protection of Hydroxyproline Derivatives:

-

Salt Formation:

Industrial-Scale Production

-

Continuous Flow Reactors: Optimize reaction times and yields while preserving stereochemical integrity.

-

Purification: Recrystallization or chiral HPLC to isolate the (2R,4R) enantiomer .

Chemical Reactivity and Functional Group Transformations

The compound’s reactivity is governed by its pyrrolidine core, hydroxyl group, and ester functionality:

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Benzyl (2R,4R)-4-oxopyrrolidine-2-carboxylate |

| Reduction | LiAlH₄, NaBH₄ | Benzyl (2R,4R)-4-hydroxypyrrolidine-2-methanol |

| Aminolysis | Amines (e.g., NH₃) | 4-Hydroxypyrrolidine-2-carboxamide derivatives |

The benzyl ester’s stability under acidic/basic conditions allows selective deprotection in multi-step syntheses .

Comparative Analysis with Stereoisomers

The (2R,4R) isomer differs significantly from the (2S,4R) and (2S,4S) forms in biological and chemical behavior:

Analytical Characterization

Key techniques for verifying the (2R,4R) configuration include:

| Method | Purpose | Data Generated |

|---|---|---|

| ¹H/¹³C NMR | Confirm stereochemistry | Downfield shifts for R-configured protons |

| Chiral HPLC | Enantiomeric purity | Retention time differentiation |

| X-ray Crystallography | Absolute configuration | 3D spatial arrangement visualization |

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume